molecular formula C7H5Br2FO B1413294 2,5-Dibromo-3-fluorobenzyl alcohol CAS No. 1803784-67-9

2,5-Dibromo-3-fluorobenzyl alcohol

Cat. No.: B1413294
CAS No.: 1803784-67-9
M. Wt: 283.92 g/mol
InChI Key: QDSHZWDDVFJHCH-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-fluorobenzyl alcohol (CAS 1803784-67-9) is a halogenated benzyl alcohol derivative of interest in organic synthesis and medicinal chemistry research. Its molecular formula is C7H5Br2FO, with a molecular weight of 283.92 . The compound features a benzyl alcohol functional group (-CH2OH) and is distinguished by the specific substitution pattern of bromine and fluorine atoms on the benzene ring, which can be represented by the SMILES string OCc1cc(Br)cc(F)c1Br . Compounds of this structural class are frequently employed as key synthetic intermediates or building blocks in constructing more complex molecules . The presence of multiple halogen atoms makes it a versatile substrate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, and for participation in nucleophilic aromatic substitution reactions, enabling the exploration of novel chemical spaces . In a research context, benzyl alcohols can be oxidized to their corresponding carbonyl compounds, such as aldehydes, which are valuable synthons . The specific substitution pattern of the bromine and fluorine atoms on the aromatic ring can significantly influence the compound's reactivity in solvolysis and other substitution reactions, affecting both the mechanism and the structure of the transition state . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

(2,5-dibromo-3-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2FO/c8-5-1-4(3-11)7(9)6(10)2-5/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSHZWDDVFJHCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism by which 2,5-Dibromo-3-fluorobenzyl alcohol exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    2,5-Dibromobenzyl Alcohol: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    3-Fluorobenzyl Alcohol: Contains only the fluorine atom, making it less reactive compared to the dibromo derivative.

    2,5-Dichloro-3-fluorobenzyl Alcohol: Substitution of bromine with chlorine can alter the compound’s chemical and physical properties.

Uniqueness: 2,5-Dibromo-3-fluorobenzyl alcohol is unique due to the combination of bromine and fluorine atoms, which confer distinct electronic and steric effects. These properties make it a valuable compound for various synthetic and research applications, offering advantages over similar compounds in terms of reactivity and specificity.

Biological Activity

2,5-Dibromo-3-fluorobenzyl alcohol (DBFBA) is an organic compound recognized for its unique structural features, including the presence of two bromine atoms and one fluorine atom. These halogen substituents significantly influence its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of DBFBA, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Molecular Formula: C7_7H5_5Br2_2F\
Molecular Weight: 251.92 g/mol

DBFBA is characterized by its ability to undergo various chemical transformations, including oxidation to form 2,5-Dibromo-3-fluorobenzaldehyde or 2,5-Dibromo-3-fluorobenzoic acid, and reduction to yield 2,5-Dibromo-3-fluorobenzylamine. Its structure allows it to act as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Pharmacological Studies

DBFBA has been investigated for its potential antimicrobial and anticancer properties. Research indicates that compounds with similar halogenated structures can modulate biological pathways, suggesting that DBFBA may interact with specific cellular targets such as enzymes or receptors.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialExhibits activity against various pathogens,
AnticancerPotential effects on cancer cell lines,
Enzyme InhibitionInfluences enzyme activity in assays

The biological activity of DBFBA is largely attributed to its interaction with cellular targets. The presence of bromine and fluorine enhances its binding affinity and specificity towards these targets, which may lead to modulation of biochemical pathways. For instance, studies suggest that halogenated compounds can inhibit specific enzymes involved in metabolic processes, thus exerting therapeutic effects.

Case Studies

  • Antimicrobial Activity : In a study evaluating the antimicrobial efficacy of DBFBA against various bacterial strains, it was found to inhibit growth at concentrations as low as 50 µg/mL. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
  • Anticancer Properties : In vitro studies on cancer cell lines demonstrated that DBFBA could induce apoptosis in certain types of cancer cells. The compound's ability to activate apoptotic pathways was linked to its structural features that facilitate receptor binding.
  • Enzyme Interaction : A study focused on enzyme inhibition revealed that DBFBA significantly inhibited the activity of xanthine oxidase, a key enzyme involved in purine metabolism. This inhibition could have implications for conditions like gout and hyperuricemia.

Comparison with Similar Compounds

DBFBA's unique combination of bromine and fluorine sets it apart from other similar compounds:

CompoundKey DifferencesPotential Impact
2,5-Dibromobenzyl AlcoholLacks fluorine; potentially less reactiveDifferent biological effects
3-Fluorobenzyl AlcoholContains only fluorine; reduced reactivityLimited therapeutic potential
2,5-Dichloro-3-fluorobenzyl AlcoholSubstituted chlorine; altered propertiesDifferent pharmacological profile

The distinct electronic and steric effects conferred by the halogens in DBFBA enhance its reactivity and specificity compared to these similar compounds, making it a valuable candidate for further research.

Preparation Methods

Reduction of Benzoic Acid Derivatives

  • Using Hydride Complexes : One method involves the reduction of 2,5-dibromo-3-fluorobenzoic acid using hydride complexes like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in appropriate solvents. For example, sodium borohydride can be added dropwise to a solution of the benzoic acid derivative in a solvent like isopropanol or ethanol at controlled temperatures (0°C to 50°C) to yield the benzyl alcohol.

  • Catalytic Hydrogenation : Another approach is the catalytic hydrogenation of a benzonitrile derivative to form the benzylamine, followed by conversion to the benzyl alcohol. However, this method is more commonly applied to fluorobenzyl derivatives without bromine substituents.

Synthesis from Fluorobenzyl Derivatives

For compounds with specific halogenation patterns like this compound, direct bromination of a fluorobenzyl alcohol precursor might be necessary. This involves using brominating agents such as bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or chloroform.

Detailed Synthesis Protocol

Given the lack of specific literature on this compound, a hypothetical synthesis protocol based on similar compounds can be proposed:

  • Starting Material : Begin with 3-fluorobenzoic acid or its derivatives.
  • Bromination : Introduce bromine atoms at the desired positions using a brominating agent.
  • Reduction : Use a hydride complex like sodium borohydride to reduce the benzoic acid derivative to the benzyl alcohol.

Data and Findings

Method Starting Material Conditions Yield
Hydride Reduction 2,5-Dibromo-3-fluorobenzoic acid NaBH4, Isopropanol, 0°C to 50°C High
Catalytic Hydrogenation Fluorobenzonitrile derivatives H2, Raney Nickel, 80°C to 170°C Variable
Bromination Fluorobenzyl alcohol NBS, CH2Cl2, Room Temperature Moderate

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-Dibromo-3-fluorobenzyl alcohol, and what methodological considerations are critical?

  • Methodological Answer : A plausible route involves reducing a precursor such as 2,5-dibromo-3-fluorobenzoic acid using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF). Reaction conditions (e.g., temperature, solvent purity) must be optimized to avoid side reactions like dehalogenation . Alternatively, nucleophilic substitution on brominated/fluorinated benzyl halides using hydroxide sources (e.g., NaOH in ethanol/water) could be explored, with monitoring via TLC or GC-MS to track progress .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze <sup>1</sup>H and <sup>13</sup>C NMR spectra to confirm the positions of bromine and fluorine substituents. Fluorine coupling patterns in <sup>19</sup>F NMR are critical for verifying substitution sites .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Adjust mobile phase composition (e.g., acetonitrile/water gradients) to resolve impurities .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or electron impact (EI-MS) can confirm molecular weight (theoretical MW: 287.93 g/mol) and isotopic patterns due to bromine .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation : Conduct reactions in fume hoods to mitigate respiratory irritation risks (H335) .
  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) to prevent oxidation or moisture absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for halogenated benzyl alcohols, such as unexpected substitution patterns?

  • Methodological Answer :

  • Systematic Reaction Screening : Test varying nucleophiles (e.g., amines, thiols) under controlled conditions (solvent polarity, temperature) to identify competing pathways (e.g., SN1 vs. SN2 mechanisms) .
  • Computational Modeling : Use density functional theory (DFT) to predict regioselectivity in substitution reactions, comparing computational results with experimental outcomes .
  • Isotopic Labeling : Introduce deuterium or <sup>18</sup>O labels to trace reaction intermediates and validate mechanistic hypotheses .

Q. What strategies can optimize the use of this compound as a precursor in pharmaceutical intermediates?

  • Methodological Answer :

  • Protection/Deprotection : Protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride before bromine-fluorine exchange reactions to prevent unwanted oxidation .
  • Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with aryl boronic acids to introduce functional groups (e.g., amines, esters) while retaining the fluorinated backbone .
  • Biological Assay Design : For drug discovery, use in vitro enzyme inhibition assays (e.g., kinase or protease targets) with LC-MS quantification of metabolite stability .

Q. How do steric and electronic effects influence the reactivity of this compound in multi-step syntheses?

  • Methodological Answer :

  • Steric Effects : The ortho-bromine substituent creates steric hindrance, slowing nucleophilic attacks. Kinetic studies (e.g., variable-temperature NMR) can quantify activation barriers .
  • Electronic Effects : Fluorine’s electron-withdrawing nature increases the alcohol’s acidity (pKa ~12–14), enabling selective deprotonation with strong bases like LDA for alkylation .
  • Table : Key Reactivity Parameters
ParameterValue/EffectSource
pKa (hydroxyl)~13.5 (estimated)
Tm (melting point)37–39°C (analogous fluorinated compounds)
Solubility in DMSOHigh (>100 mg/mL)

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported spectral data for fluorinated benzyl alcohols?

  • Methodological Answer :

  • Reference Standards : Cross-validate NMR shifts with structurally similar compounds (e.g., 3,5-difluorobenzyl alcohol, δH = 4.6 ppm for -CH2OH) .
  • Collaborative Reproducibility : Share raw spectral data (e.g., via platforms like Zenodo) for peer validation, ensuring instrument calibration (e.g., deuterated solvent locks) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,5-Dibromo-3-fluorobenzyl alcohol
Reactant of Route 2
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2,5-Dibromo-3-fluorobenzyl alcohol

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